2-Methyl-1H-imidazole-1-carboxamide
Description
Properties
IUPAC Name |
2-methylimidazole-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-4-7-2-3-8(4)5(6)9/h2-3H,1H3,(H2,6,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZXYBBVBMGFQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00735582 | |
| Record name | 2-Methyl-1H-imidazole-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00735582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66339-05-7 | |
| Record name | 1H-Imidazole-1-carboxamide, 2-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66339-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-1H-imidazole-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00735582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Key structural analogs of 2-Methyl-1H-imidazole-1-carboxamide include:
Key Structural Differences:
- Functional Group: The carboxamide group in 2-Methyl-1H-imidazole-1-carboxamide differs from the carboxylic acid in 1-benzyl analogs, altering solubility and hydrogen-bonding capacity .
Metabolic Stability and Enzyme Interactions
- N-Demethylation Pathway: DIC (a triazeno-substituted analog) undergoes N-demethylation by liver microsomes, producing formaldehyde and 4(5)-aminoimidazole-5(4)-carboxamide. This pathway is inducible by phenobarbital, suggesting cytochrome P450 involvement . In contrast, 2-Methyl-1H-imidazole-1-carboxamide’s methyl group at the 2-position may reduce susceptibility to oxidative demethylation.
- Enzyme Inhibition: Benzimidazole carboxamides (e.g., compound 27) exhibit IDO1 inhibition via π-π stacking and hydrogen bonding with the heme cofactor. The methyl group in 2-Methyl-1H-imidazole-1-carboxamide could similarly modulate hydrophobic interactions in enzyme pockets .
Physicochemical Properties
Q & A
Q. What are the primary synthetic pathways for 2-Methyl-1H-imidazole-1-carboxamide, and how are reaction conditions optimized?
The synthesis of 2-Methyl-1H-imidazole-1-carboxamide typically involves imidazole derivatives reacting with carboxylic acids or via methylation protocols. Key methods include:
- Methylation of imidazole precursors using methylating agents (e.g., methyl iodide) under inert atmospheres.
- Carboxamide formation via coupling reactions, often requiring catalysts like palladium or copper complexes.
Optimization focuses on controlling temperature (40–100°C), pH (neutral to mildly acidic), and solvent systems (DMF, dichloromethane) to maximize yield and purity. Analytical techniques like TLC and HPLC are used to monitor progress .
Q. Which analytical techniques are critical for characterizing 2-Methyl-1H-imidazole-1-carboxamide?
Essential methods include:
- Nuclear Magnetic Resonance (NMR) : For structural elucidation (e.g., confirming methyl and carboxamide groups via H and C spectra).
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
- X-ray Crystallography : For resolving crystal structures, though this requires high-purity crystals and access to SHELX software for refinement .
Q. How is the biological activity of 2-Methyl-1H-imidazole-1-carboxamide evaluated in early-stage research?
Initial screening involves:
- Enzyme inhibition assays : Testing interactions with targets like kinases or proteases.
- Cell viability studies : Using cancer cell lines to assess antiproliferative effects.
- Comparative analysis : Benchmarking against analogs (e.g., 2-mercapto-1-methylimidazole) to identify structure-activity relationships (SAR). Data from these studies guide further mechanistic investigations .
Advanced Research Questions
Q. What are the mechanistic insights into the biological interactions of 2-Methyl-1H-imidazole-1-carboxamide?
The compound’s bioactivity is hypothesized to stem from:
- Hydrogen bonding : The carboxamide group interacts with enzyme active sites (e.g., ATP-binding pockets in kinases).
- Steric effects : The methyl group may enhance selectivity by preventing off-target binding.
Advanced studies employ molecular docking (using software like AutoDock) and isothermal titration calorimetry (ITC) to quantify binding affinities .
Q. How can computational modeling aid in optimizing 2-Methyl-1H-imidazole-1-carboxamide derivatives?
Q. How should researchers address contradictions in reported synthetic yields or bioactivity data?
Discrepancies may arise from:
- Varied reaction conditions (e.g., solvent polarity, catalyst loading).
- Purity differences : Impurities in starting materials or inadequate purification (e.g., column chromatography vs. recrystallization).
Cross-validation via reproducibility studies and meta-analyses of published protocols is critical. Tools like CrystalStructure (for crystallographic data) ensure methodological consistency .
Q. What strategies improve yield in multi-step syntheses of 2-Methyl-1H-imidazole-1-carboxamide derivatives?
- Protecting group chemistry : Temporarily shield reactive sites (e.g., using FMOC for amines).
- Flow chemistry : Enhances control over exothermic reactions.
- Catalyst recycling : Reduces costs in palladium-mediated couplings.
Post-synthesis purification via preparative HPLC or size-exclusion chromatography ensures high purity for biological testing .
Q. What safety protocols are essential when handling 2-Methyl-1H-imidazole-1-carboxamide?
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods for reactions releasing volatile byproducts.
- Waste disposal : Segregate organic waste and neutralize acidic/basic residues before disposal. Safety data sheets (SDS) for analogs highlight risks like acute toxicity and mutagenicity .
Q. How do structural modifications (e.g., fluorination) alter the physicochemical properties of 2-Methyl-1H-imidazole-1-carboxamide?
- Electron-withdrawing groups (e.g., fluoro): Increase metabolic stability but may reduce solubility.
- Alkyl chain elongation : Enhances lipophilicity, affecting membrane permeability.
Comparative studies using logP measurements and solubility assays quantify these effects, guiding drug design .
Q. What are the stability considerations for long-term storage of 2-Methyl-1H-imidazole-1-carboxamide?
- Temperature : Store at –20°C in airtight containers to prevent degradation.
- Light sensitivity : Amber vials reduce photolytic decomposition.
- Moisture control : Use desiccants to avoid hydrolysis of the carboxamide group. Stability studies via accelerated aging tests (40°C/75% RH) predict shelf life .
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